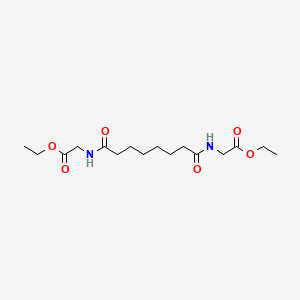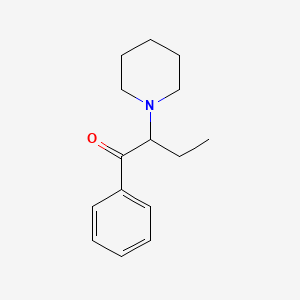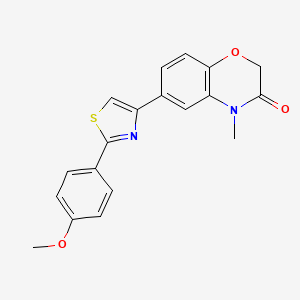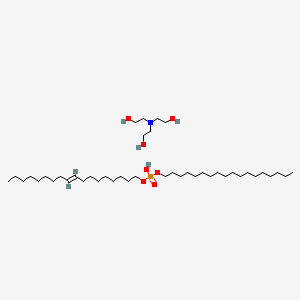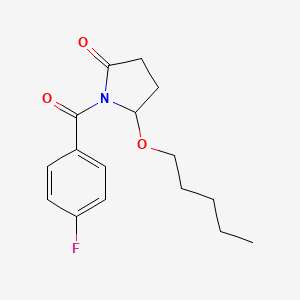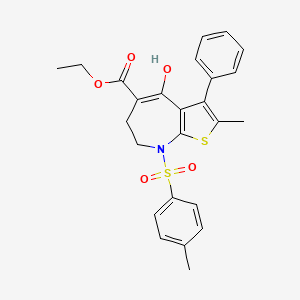
Ethyl 4-hydroxy-2-methyl-8-((4-methylphenyl)sulfonyl)-3-phenyl-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-hydroxy-2-methyl-8-((4-methylphenyl)sulfonyl)-3-phenyl-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate is a complex organic compound that belongs to the class of thienoazepines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thienoazepine Core: This step involves the cyclization of a suitable precursor to form the thienoazepine ring.
Introduction of Functional Groups:
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonyl group may yield a thiol.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Thienoazepines: Compounds with a similar thienoazepine core structure.
Sulfonyl-Substituted Compounds: Compounds with similar sulfonyl functional groups.
Phenyl-Substituted Compounds: Compounds with similar phenyl groups.
Uniqueness
The uniqueness of Ethyl 4-hydroxy-2-methyl-8-((4-methylphenyl)sulfonyl)-3-phenyl-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
54805-51-5 |
|---|---|
Fórmula molecular |
C25H25NO5S2 |
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
ethyl 4-hydroxy-2-methyl-8-(4-methylphenyl)sulfonyl-3-phenyl-6,7-dihydrothieno[2,3-b]azepine-5-carboxylate |
InChI |
InChI=1S/C25H25NO5S2/c1-4-31-25(28)20-14-15-26(33(29,30)19-12-10-16(2)11-13-19)24-22(23(20)27)21(17(3)32-24)18-8-6-5-7-9-18/h5-13,27H,4,14-15H2,1-3H3 |
Clave InChI |
GMGDELRQOPOUIJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N(CC1)S(=O)(=O)C3=CC=C(C=C3)C)SC(=C2C4=CC=CC=C4)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




